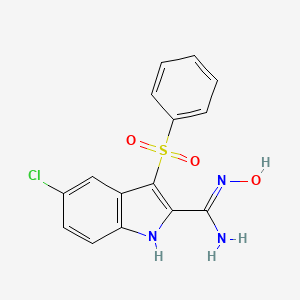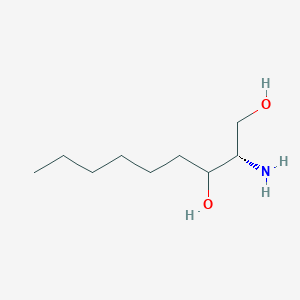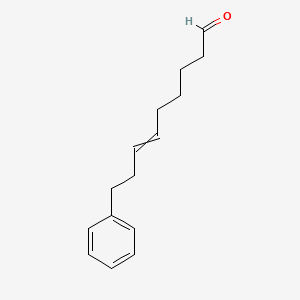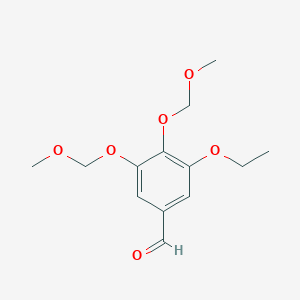
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O6 It is a derivative of benzaldehyde, featuring ethoxy and methoxymethoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4,5-dihydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-Ethoxy-4,5-bis(methoxymethoxy)benzoic acid.
Reduction: 3-Ethoxy-4,5-bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and methoxymethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but lacks the additional methoxymethoxy group.
4-Ethoxybenzaldehyde: Lacks the methoxy and methoxymethoxy groups.
Vanillin: Contains a methoxy group and an aldehyde group but lacks the ethoxy and methoxymethoxy groups.
Uniqueness
These substituents can enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions .
Propiedades
Número CAS |
918314-29-1 |
|---|---|
Fórmula molecular |
C13H18O6 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
3-ethoxy-4,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O6/c1-4-17-11-5-10(7-14)6-12(18-8-15-2)13(11)19-9-16-3/h5-7H,4,8-9H2,1-3H3 |
Clave InChI |
BOZZQSUMAHYKQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=O)OCOC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
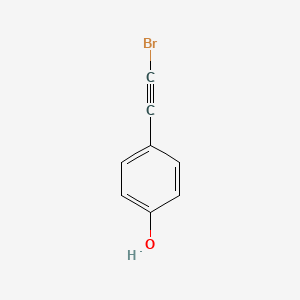
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)

![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)
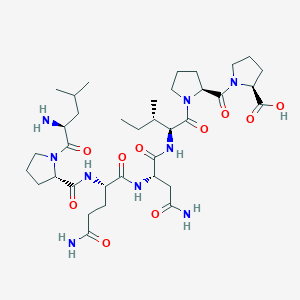
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
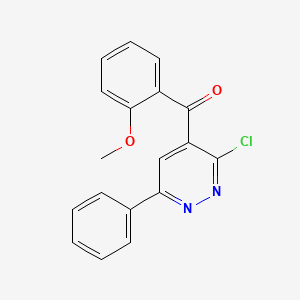
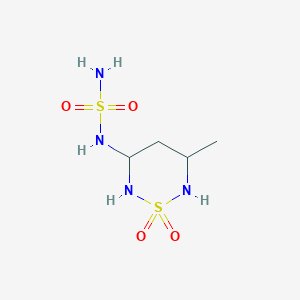
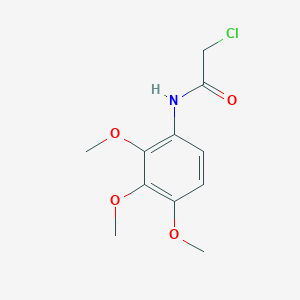
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
